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Compound of Interest

Compound Name: Erythrinin F

Cat. No.: B12443556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Erythrinine, a

tetracyclic spiroamine alkaloid isolated from Erythrina species, for in vivo imaging applications

using Positron Emission Tomography (PET) and Single-Photon Emission Computed

Tomography (SPECT). The protocols described are based on established radiochemical

strategies adapted for the specific structural features of the Erythrinine molecule.

Overview of Radiolabeling Strategies for Erythrinine
The chemical structure of Erythrinine, (1S,11R,19R)-19-methoxy-5,7-dioxa-13-

azapentacyclo[11.7.0.0¹˒¹⁶.0²˒¹⁰.0⁴˒⁸]icosa-2,4(8),9,15,17-pentaen-11-ol, presents several

potential sites for the introduction of a radionuclide. Key functional groups that can be targeted

for radiolabeling include the phenolic hydroxyl group, the aromatic ring, and the methoxy group.

The choice of radionuclide—typically Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), or a radioisotope of

iodine ([¹²³I] or [¹²⁴I])—will depend on the desired imaging modality (PET or SPECT), the

required imaging timeframe, and the synthetic feasibility.

This document outlines three distinct protocols for the radiosynthesis of Erythrinine derivatives:

[¹¹C]O-methylation of the phenolic precursor to yield [¹¹C]Erythrinine.

[¹⁸F]Fluoroalkylation of the phenolic precursor to produce an [¹⁸F]fluoroethylated derivative.
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Radioiodination of an activated precursor to generate an iodinated Erythrinine analogue.

Chemical Structure of Erythrinine

Erythrinine Structure

Click to download full resolution via product page

Caption: Chemical structure of Erythrinine.

Radiolabeling Protocols
Protocol 1: [¹¹C]-Labeling of Erythrinine via O-
Methylation
This protocol describes the synthesis of [¹¹C]Erythrinine by the O-methylation of its desmethyl

precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Carbon-11 is a positron emitter with a

short half-life of 20.4 minutes, making it ideal for PET imaging studies of dynamic biological

processes.[1][2]
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Caption: Workflow for the synthesis of [¹¹C]Erythrinine.

A. Precursor Synthesis: Desmethyl-Erythrinine

The synthesis of the O-desmethyl precursor is the initial step. This can be achieved by treating

Erythrinine with a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid

(HBr).

Methodology:

Dissolve Erythrinine in a suitable anhydrous solvent (e.g., dichloromethane).

Cool the solution to -78 °C.

Slowly add a solution of BBr₃ in dichloromethane.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Quench the reaction by the slow addition of methanol.

Remove the solvent under reduced pressure.

Purify the resulting desmethyl-Erythrinine using column chromatography.

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate Synthesis

[¹¹C]Methyl iodide is typically produced from cyclotron-produced [¹¹C]CO₂.

Methodology:

[¹¹C]CO₂ is trapped and reduced to [¹¹C]methane using H₂ over a nickel catalyst.

[¹¹C]Methane is then reacted with iodine in the gas phase to produce [¹¹C]methyl iodide.
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Alternatively, [¹¹C]methyl triflate can be prepared by passing [¹¹C]methyl iodide through a

column containing silver triflate.

C. Radiolabeling with [¹¹C]Methyl Iodide

Methodology:

Dissolve the desmethyl-Erythrinine precursor (1-2 mg) in a suitable solvent (e.g., DMSO or

DMF, 200-300 µL) in a sealed reaction vessel.

Add a base (e.g., 5 µL of 2M NaOH or a small amount of K₂CO₃) to deprotonate the

phenolic hydroxyl group.

Bubble the gaseous [¹¹C]methyl iodide through the solution at room temperature or slightly

elevated temperature (e.g., 80 °C).

Allow the reaction to proceed for 5-10 minutes.

Quench the reaction by adding a small volume of water or HPLC mobile phase.

D. Purification and Quality Control

Methodology:

Purify the crude reaction mixture using semi-preparative HPLC.

Collect the fraction corresponding to [¹¹C]Erythrinine.

Remove the HPLC solvent under a stream of nitrogen with gentle heating.

Formulate the final product in a physiologically compatible solution (e.g., saline with a

small amount of ethanol).

Perform quality control checks including radiochemical purity (by radio-TLC and analytical

HPLC), chemical purity (by analytical HPLC with UV detection), and molar activity.
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Parameter Typical Value

Radiochemical Yield (decay-corrected) 30-50%

Radiochemical Purity >95%

Molar Activity >37 GBq/µmol (>1 Ci/µmol)

Synthesis Time 30-40 minutes

Table 1: Typical parameters for the synthesis of [¹¹C]Erythrinine.

Protocol 2: [¹⁸F]-Labeling of Erythrinine via
Fluoroalkylation
This protocol details the synthesis of an [¹⁸F]fluoroethylated derivative of Erythrinine for PET

imaging. Fluorine-18 has a longer half-life of 109.8 minutes, which allows for more complex

synthetic procedures and longer imaging studies.[3]

Experimental Workflow:

Precursor Synthesis

Radiolabeling Purification & QC

Erythrinine Demethylation BBr3 or HBr 
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 BBr3 or HBr 
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[¹⁸F]Fluoroethyl Tosylate [¹⁸F]Fluoroethyl-Erythrinine HPLC Purified Product Quality Control

 Radio-TLC, HPLC 
 Molar Activity 
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Caption: Workflow for the synthesis of [¹⁸F]Fluoroethyl-Erythrinine.
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A. Precursor Synthesis: Desmethyl-Erythrinine

The same desmethyl-Erythrinine precursor as in Protocol 1 is used.

B. [¹⁸F]Fluoroethyl Tosylate Synthesis

Methodology:

Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

The [¹⁸F]fluoride is eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate

in acetonitrile/water.

The solvent is removed by azeotropic distillation with acetonitrile.

Ethylene glycol ditosylate is added to the dried [¹⁸F]fluoride/K₂₂₂ complex in acetonitrile.

The reaction mixture is heated at 80-100 °C for 5-10 minutes to produce [¹⁸F]fluoroethyl

tosylate.

The [¹⁸F]fluoroethyl tosylate can be purified by passing the reaction mixture through a

silica gel Sep-Pak cartridge.

C. Radiolabeling with [¹⁸F]Fluoroethyl Tosylate

Methodology:

Dissolve the desmethyl-Erythrinine precursor (1-2 mg) and a base (e.g., K₂CO₃) in

acetonitrile (300-500 µL) in a sealed reaction vessel.

Add the purified [¹⁸F]fluoroethyl tosylate in acetonitrile to the reaction vessel.

Heat the reaction mixture at 100-120 °C for 10-15 minutes.

Cool the reaction mixture and dilute with water or HPLC mobile phase.

D. Purification and Quality Control

Methodology:
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Purify the crude reaction mixture using semi-preparative HPLC.

Collect the fraction corresponding to the [¹⁸F]fluoroethyl-Erythrinine derivative.

Reformulate the product as described in Protocol 1.

Perform quality control including radiochemical purity (radio-TLC and analytical HPLC),

chemical purity, and molar activity.

Parameter Typical Value

Radiochemical Yield (decay-corrected) 20-40%

Radiochemical Purity >95%

Molar Activity >74 GBq/µmol (>2 Ci/µmol)

Synthesis Time 60-90 minutes

Table 2: Typical parameters for the synthesis of [¹⁸F]Fluoroethyl-Erythrinine.

Protocol 3: Radioiodination of Erythrinine
This protocol describes a method for the radioiodination of an Erythrinine derivative for SPECT

([¹²³I]) or PET ([¹²⁴I]) imaging. Radioiodination often targets electron-rich aromatic rings. An

activated precursor is typically required for efficient radioiodination. A plausible strategy

involves the synthesis of a precursor with a trialkylstannyl group on the aromatic ring, which

can then undergo electrophilic substitution with radioiodine.
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Precursor Synthesis

Radiolabeling Purification & QC

Erythrinine Functionalization Bromo-Erythrinine Stannylation Tributylstannyl-Erythrinine

Reaction

 Oxidizing Agent 
 (e.g., Chloramine-T) 

Na[¹²³I] [¹²³I]Iodo-Erythrinine HPLC Purified Product Quality Control

 Radio-TLC, HPLC 
 Molar Activity 
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Caption: Workflow for the synthesis of [¹²³I]Iodo-Erythrinine.

A. Precursor Synthesis: Tributylstannyl-Erythrinine

Bromination of Erythrinine: An aromatic C-H bond on the catechol ring of Erythrinine needs

to be selectively brominated. This may require protection of the hydroxyl groups followed by

electrophilic bromination and deprotection.

Stannylation: The bromo-Erythrinine derivative is then converted to the tributylstannyl

precursor via a palladium-catalyzed reaction with hexabutylditin.

Methodology (Stannylation):

Dissolve the bromo-Erythrinine derivative in an anhydrous solvent like toluene or dioxane.

Add hexabutylditin and a palladium catalyst (e.g., Pd(PPh₃)₄).

Heat the reaction mixture under an inert atmosphere for several hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, purify the tributylstannyl-Erythrinine precursor using column

chromatography.
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Characterize the precursor by NMR and mass spectrometry.

B. Radioiodination

Methodology:

To a solution of the tributylstannyl-Erythrinine precursor (0.5-1 mg) in a suitable solvent

(e.g., ethanol or methanol), add Na[¹²³I] or Na[¹²⁴I].

Add an oxidizing agent such as Chloramine-T or Iodogen®.

Let the reaction proceed at room temperature for 10-20 minutes.

Quench the reaction by adding a reducing agent like sodium metabisulfite.

C. Purification and Quality Control

Methodology:

Purify the radioiodinated product using semi-preparative HPLC.

Collect the desired fraction and reformulate as previously described.

Perform quality control to determine radiochemical purity, chemical purity, and molar

activity.

Parameter Typical Value

Radiochemical Yield (decay-corrected) 50-70%

Radiochemical Purity >95%

Molar Activity >185 GBq/µmol (>5 Ci/µmol)

Synthesis Time 45-60 minutes

Table 3: Typical parameters for the radioiodination of Erythrinine.

Safety Precautions
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All work with radioactive materials must be conducted in a designated radiochemistry

laboratory equipped with appropriate shielding (lead-shielded hot cells) and remote handling

equipment. Personnel should be trained in radiation safety procedures and wear appropriate

personal protective equipment, including dosimeters.

Conclusion
The protocols outlined provide viable pathways for the radiolabeling of Erythrinine with

common radionuclides for in vivo imaging. The choice of the specific method will be guided by

the research question, available radiochemistry infrastructure, and the desired pharmacokinetic

properties of the resulting radiotracer. Optimization of reaction conditions for each step will be

necessary to achieve optimal radiochemical yields and molar activities. These radiolabeled

Erythrinine analogues have the potential to be valuable tools for studying the in vivo

distribution, pharmacokinetics, and target engagement of this class of alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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